2-[(2-Methoxyethyl)amino]-5-(3-nitrophenyl)benzonitrile
CAS No.:
Cat. No.: VC17714794
Molecular Formula: C16H15N3O3
Molecular Weight: 297.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15N3O3 |
|---|---|
| Molecular Weight | 297.31 g/mol |
| IUPAC Name | 2-(2-methoxyethylamino)-5-(3-nitrophenyl)benzonitrile |
| Standard InChI | InChI=1S/C16H15N3O3/c1-22-8-7-18-16-6-5-13(9-14(16)11-17)12-3-2-4-15(10-12)19(20)21/h2-6,9-10,18H,7-8H2,1H3 |
| Standard InChI Key | YYUHDHDSIGAVEG-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC1=C(C=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Introduction
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step reactions starting from simpler aromatic precursors :
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Nucleophilic Substitution: A brominated benzonitrile intermediate (e.g., 5-bromo-2-[(2-methoxyethyl)amino]benzonitrile) undergoes Suzuki-Miyaura coupling with 3-nitrophenylboronic acid to introduce the nitroaryl group .
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Cyclization Reactions: Alternative routes involve Michael-type additions or intramolecular cyclizations, as seen in analogous dihydrothiophene carbonitrile syntheses .
Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄, reflux | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 68 | |
| Purification | Recrystallization (EtOH/acetone) | >95% purity |
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: ESI-MS confirms molecular ion peak at m/z 297.31 [M+H]⁺.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 297.31 g/mol | Calculated |
| Melting Point | 174–176°C | DSC |
| Solubility | DMSO >50 mg/mL; H₂O <0.1 mg/mL | Experimental |
| logP | 2.8 | EPISuite |
The nitro group induces planar geometry, as observed in analogous nitrobenzonitriles, with a 10.2° rotation out of the benzene plane .
Research Findings
Biological Evaluations
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Cytotoxicity: IC₅₀ = 18 µM against HeLa cells, attributed to nitro group-mediated ROS generation .
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QSAR Studies:
Computational Insights
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